(2-Methylidenecyclohexyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methylidenecyclohexyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-4-2-3-5-8(7)6-9/h8-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBLUDKHHPPKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506420 | |
| Record name | (2-Methylidenecyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78426-32-1 | |
| Record name | (2-Methylidenecyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2 Methylidenecyclohexyl Methanol
Reactions Involving the Exocyclic Alkene Moiety
The exocyclic double bond in (2-Methylidenecyclohexyl)methanol is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.
Electrophilic Additions to the Methylidene Group
The methylidene group readily undergoes electrophilic addition reactions. The mechanism typically involves the initial attack of an electrophile on the π-bond of the alkene, leading to the formation of a carbocation intermediate. This intermediate is then captured by a nucleophile. The regioselectivity of the addition is governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable tertiary carbocation.
In the presence of an acid catalyst in a nucleophilic solvent such as methanol (B129727), an electrophilic addition reaction can occur. eiu.edu The proton from the acid acts as the electrophile, adding to the exocyclic carbon and forming a tertiary carbocation at the ring junction. The methanol then acts as a nucleophile, attacking the carbocation to yield the final ether product.
A representative example is the acid-catalyzed addition of methanol.
Reaction Scheme: this compound + CH₃OH/H⁺ → (1-Methoxy-2-methylcyclohexyl)methanol
Table 1: Electrophilic Addition Reactions of this compound
| Electrophile | Nucleophile | Product |
| H⁺ | CH₃OH | (1-Methoxy-2-methylcyclohexyl)methanol |
| Br₂ | Br⁻ | (1-Bromo-2-(bromomethyl)cyclohexyl)methanol |
| HBr | Br⁻ | (1-Bromo-2-methylcyclohexyl)methanol |
Cycloaddition Reactions and Pericyclic Transformations
The exocyclic alkene of this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. These reactions are valuable for the construction of complex cyclic systems. The stereochemistry of the resulting products is often highly controlled, making these transformations synthetically useful.
For instance, in a [4+2] cycloaddition with a diene like butadiene, the methylidene group serves as the two-electron component, leading to the formation of a spirocyclic compound. The reaction proceeds through a concerted mechanism involving a cyclic transition state.
Catalytic Hydrogenation and Reduction Pathways
The double bond in this compound can be readily reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂), under an atmosphere of hydrogen gas. The hydrogenation generally proceeds with syn-addition of hydrogen atoms to the less hindered face of the double bond, leading to the formation of a stereospecific product.
The product of this reaction is (2-methylcyclohexyl)methanol. The stereochemistry of the methyl group relative to the hydroxymethyl group can be influenced by the choice of catalyst and reaction conditions.
Table 2: Catalytic Hydrogenation of this compound
| Catalyst | Reagent | Product |
| Pd/C | H₂ | (2-Methylcyclohexyl)methanol |
| PtO₂ | H₂ | (2-Methylcyclohexyl)methanol |
| Raney Ni | H₂ | (2-Methylcyclohexyl)methanol |
Transformations at the Primary Alcohol Functional Group
The primary alcohol group in this compound is also a key site for chemical modification, allowing for oxidation to carbonyl compounds and substitution of the hydroxyl group.
Oxidation Reactions to Carbonyl Derivatives
The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will selectively oxidize the alcohol to the corresponding aldehyde, 2-methylidenecyclohexanecarbaldehyde.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically lead to the formation of the carboxylic acid, 2-methylidenecyclohexanecarboxylic acid.
Table 3: Oxidation of this compound
| Oxidizing Agent | Product |
| Pyridinium Chlorochromate (PCC) | 2-Methylidenecyclohexanecarbaldehyde |
| Dess-Martin Periodinane (DMP) | 2-Methylidenecyclohexanecarbaldehyde |
| Potassium Permanganate (KMnO₄) | 2-Methylidenecyclohexanecarboxylic acid |
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl group of this compound is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group, such as a tosylate or a halide. This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate ester.
Once converted to a good leaving group, the carbon atom bearing the leaving group becomes susceptible to attack by a wide range of nucleophiles. For example, treatment of the tosylate with a halide salt, such as sodium bromide, will result in an Sₙ2 reaction to yield the corresponding alkyl halide, (2-bromomethyl)cyclohex-1-ene.
Reaction Scheme:
this compound + TsCl/Pyridine → (2-Methylidenecyclohexyl)methyl tosylate
(2-Methylidenecyclohexyl)methyl tosylate + NaBr → 1-(Bromomethyl)-2-methylidenecyclohexane
Esterification and Etherification of the Alcohol
The primary alcohol functionality of this compound readily undergoes esterification and etherification reactions, common transformations for alcohols.
Esterification: The conversion of this compound to its corresponding esters can be achieved through various standard methods. These include reaction with carboxylic acids under acidic catalysis (Fischer esterification), or more commonly for primary alcohols, reaction with more reactive acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine. The choice of method depends on the desired ester and the scale of the reaction. While specific literature detailing the esterification of this particular alcohol is scarce, the principles of esterifying primary allylic alcohols are well-established.
Table 1: Representative Esterification Reactions of Primary Alcohols
| Acylating Agent | Catalyst/Base | Typical Reaction Conditions |
| Carboxylic Acid | H₂SO₄, TsOH | Reflux in an organic solvent with water removal |
| Acid Chloride | Pyridine, Et₃N | Room temperature or gentle heating in an inert solvent |
| Acid Anhydride | Pyridine, DMAP (cat.) | Room temperature or gentle heating |
Etherification: Similarly, the synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Phase-transfer catalysis can also be employed to facilitate this reaction.
Rearrangement Reactions and Isomerizations
The allylic nature of this compound makes it susceptible to rearrangement and isomerization reactions, particularly under acidic conditions or in the presence of transition metals. These reactions can lead to the formation of constitutional isomers with different carbon skeletons or altered positioning of the double bond.
One potential transformation is an allylic rearrangement , where the double bond migrates. In the context of related systems, acid-catalyzed dehydration of exocyclic allylic alcohols can lead to the formation of endocyclic double bonds, resulting in a mixture of isomeric cyclohexene (B86901) derivatives.
Furthermore, skeletal isomerizations of the cyclohexane (B81311) ring are a known phenomenon in carbocation-mediated reactions. For instance, the acid-catalyzed isomerization of cyclohexene can lead to the formation of methylcyclopentene. rsc.orgbohrium.comnih.gov This occurs via a protonated intermediate, followed by a ring contraction. rsc.orgbohrium.comnih.gov While not directly demonstrated for this compound, the potential for such a rearrangement of its carbocation intermediate under strongly acidic conditions cannot be discounted. The mechanism for cyclohexene skeletal isomerization is proposed to proceed through a carboncationic intermediate. nih.gov First, the double bond is protonated to form a carbocation, which then undergoes isomerization to a methylcyclopentene carbocation intermediate. nih.gov Studies on zeolite-based catalysts have shown that these materials can facilitate the selective skeletal isomerization of cyclohexene to methylcyclopentene under relatively mild conditions. nih.govbohrium.com
Complexation Behavior of this compound Scaffolds
The structural framework of this compound serves as a valuable starting point for the design of novel ligands for coordination chemistry and metal-catalyzed transformations.
Ligand Design and Coordination Chemistry (e.g., Mannich Base Analogues)
The functional groups of this compound can be chemically modified to introduce coordinating atoms, thereby transforming the scaffold into a ligand capable of binding to metal centers. A prominent example of such a modification is the synthesis of Mannich base analogues .
Metal-Catalyzed Transformations and Mechanisms
The exocyclic double bond in this compound and its derivatives is a key feature for engaging in a range of metal-catalyzed transformations. The coordination of the double bond to a metal center can activate it towards various reactions.
One important class of reactions is palladium-catalyzed cross-coupling reactions . For example, the Heck reaction could potentially be used to arylate or vinylate the exocyclic double bond, leading to more complex molecular structures. The mechanism would involve the oxidative addition of an aryl or vinyl halide to a palladium(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination.
Furthermore, the allylic alcohol moiety itself can participate in metal-catalyzed reactions. For instance, transition metal-catalyzed allylic substitution reactions could be envisioned, where the hydroxyl group is first converted into a better leaving group. The subsequent reaction with a nucleophile in the presence of a suitable metal catalyst, such as palladium or iridium, could proceed with high regio- and stereoselectivity.
The design of specific ligands based on the this compound scaffold can also be used to influence the outcome of metal-catalyzed reactions. Chiral ligands derived from this scaffold could be employed in asymmetric catalysis to control the enantioselectivity of a given transformation. The steric and electronic properties of the ligand, dictated by the substituents on the cyclohexane ring and the nature of the coordinating atoms, would play a crucial role in determining the efficiency and selectivity of the catalytic process.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of (2-Methylidenecyclohexyl)methanol can be achieved.
Proton (¹H) NMR Analysis for Ligand and Complex Characterization
The ¹H NMR spectrum of this compound is predicted to show several distinct signals corresponding to the different types of protons in the molecule. The presence of acidic impurities can catalyze rapid proton exchange, often causing the O-H proton signal to be broad and not show spin-spin splitting with adjacent protons. pressbooks.pub
The key predicted resonances are:
Exocyclic Methylene (B1212753) Protons (=CH₂): These two protons are chemically distinct (diastereotopic) and are expected to appear as two separate signals, likely narrow multiplets or singlets, in the range of 4.7-4.9 ppm.
Hydroxymethyl Protons (-CH₂OH): The two protons on the carbon adjacent to the oxygen are also diastereotopic and will appear as distinct signals. They are deshielded by the adjacent oxygen atom and are expected to resonate between 3.4 and 4.5 ppm. pressbooks.pub They would likely appear as a pair of doublets due to coupling with the adjacent methine proton.
Allylic Methine Proton (-CH-): The proton on the carbon atom to which the hydroxymethyl group is attached is in an allylic position, which will shift its resonance downfield. This signal is expected to be a multiplet around 2.2-2.5 ppm due to coupling with the hydroxymethyl protons and the adjacent ring protons.
Cyclohexane (B81311) Ring Protons (-CH₂-): The remaining ten protons on the cyclohexane ring will produce a complex series of overlapping multiplets in the typical aliphatic region of approximately 1.2-2.1 ppm. libretexts.org
Hydroxyl Proton (-OH): This proton's chemical shift is highly variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet that can be identified by its disappearance upon shaking the sample with D₂O.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| =CH₂ (vinylic) | 4.7 – 4.9 | 2 x Singlet (s) or Multiplet (m) |
| -CH₂OH (hydroxymethyl) | 3.4 – 4.5 | Doublet of Doublets (dd) |
| -CH- (allylic) | 2.2 – 2.5 | Multiplet (m) |
| Cyclohexane Ring | 1.2 – 2.1 | Multiplet (m) |
| -OH (hydroxyl) | Variable | Broad Singlet (br s) |
Carbon (¹³C) NMR Analysis for Skeletal Carbon Assignment
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the local electronic environment. For instance, carbons bonded to electron-withdrawing groups like oxygen are deshielded and appear at a lower field (higher ppm). pressbooks.pub
The predicted signals for the eight unique carbons are:
Quaternary Alkene Carbon (>C=): The sp²-hybridized carbon of the double bond that is part of the ring is expected to appear significantly downfield, around 148-152 ppm.
Methylene Alkene Carbon (=CH₂): The terminal sp²-hybridized carbon of the exocyclic double bond will resonate upfield of the quaternary carbon, typically in the 106-110 ppm range.
Hydroxymethyl Carbon (-CH₂OH): The carbon atom of the hydroxymethyl group is attached to an oxygen atom, causing it to appear in the 60-70 ppm range. pressbooks.pub
Methine Carbon (-CH-): The carbon atom to which the hydroxymethyl group is attached will resonate in the 40-50 ppm range.
Cyclohexane Carbons (-CH₂-): The remaining four sp³-hybridized methylene carbons of the cyclohexane ring will appear in the aliphatic region, typically between 20 and 40 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| >C =CH₂ (alkene) | 148 – 152 |
| >C=C H₂ (alkene) | 106 – 110 |
| -C H₂OH (hydroxymethyl) | 60 – 70 |
| -C H- (methine) | 40 – 50 |
| Ring -C H₂- (allylic) | ~35 |
| Ring -C H₂- | 20 – 35 |
Two-Dimensional (2D) NMR Correlation Spectroscopy
To unambiguously assign the signals from the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically between protons separated by two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the allylic methine proton (-CH-) to the protons of the hydroxymethyl group (-CH₂OH). It would also show correlations between the allylic methine proton and the adjacent protons on the cyclohexane ring, helping to trace the connectivity within the ring structure.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map out the direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would show a cross-peak connecting the ¹H signals of the exocyclic methylene protons (~4.8 ppm) to the ¹³C signal of the terminal alkene carbon (~108 ppm). Similarly, it would link the ¹H signals of the hydroxymethyl protons (~3.5 ppm) to the hydroxymethyl carbon signal (~65 ppm), providing definitive assignments for the entire carbon-hydrogen framework.
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. ijzi.net The spectrum of this compound is expected to display several characteristic absorption bands. The presence of hydrogen bonding in alcohols typically results in a broad O-H stretching absorption. pressbooks.pub
Table 3: Predicted FTIR Data for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Alcohol (O-H) | Stretch, H-bonded | 3200 – 3500 | Strong, Broad |
| Alkene (=C-H) | Stretch | 3070 – 3090 | Medium |
| Alkane (C-H) | Stretch | 2850 – 2960 | Strong |
| Alkene (C=C) | Stretch | 1640 – 1660 | Medium |
| Alkene (=C-H) | Bend (out-of-plane) | 880 – 900 | Strong |
| Alcohol (C-O) | Stretch | 1030 – 1070 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ionic fragments. The nominal molecular weight of this compound (C₈H₁₄O) is 126 g/mol .
In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak ([M]⁺) at m/z = 126. Alcohols typically undergo fragmentation through two primary pathways: alpha-cleavage and dehydration. libretexts.org For this compound, the most characteristic fragmentation pathways would include:
Loss of a hydroxymethyl radical (•CH₂OH): Alpha-cleavage next to the oxygen atom would result in the loss of a 31 Da fragment, leading to a stable allylic cation at m/z = 95. This is often a very prominent peak.
Loss of water (H₂O): Dehydration of the alcohol can lead to the formation of a [M-18]⁺ peak at m/z = 108.
Ring Fragmentation: The cyclohexane ring can undergo fragmentation, leading to a complex pattern of smaller fragments. A common fragmentation for cyclohexene-type structures involves a retro-Diels-Alder reaction, which in this case could lead to the loss of ethylene (B1197577) (28 Da), resulting in various fragment ions. A peak at m/z = 81 is characteristic of a cyclohexenyl cation, which could form after initial fragmentation. nih.gov
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 126 | [C₈H₁₄O]⁺ | Molecular Ion (M⁺) |
| 108 | [C₈H₁₂]⁺• | Loss of H₂O (Dehydration) |
| 95 | [C₇H₁₁]⁺ | Loss of •CH₂OH (Alpha-cleavage) |
| 81 | [C₆H₉]⁺ | Loss of H₂O and C₂H₃ or other ring fragmentation |
Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions
Electronic absorption spectroscopy, which encompasses ultraviolet (UV) and visible light, is a powerful analytical technique for probing the electronic structure of molecules. Its utility lies in its ability to induce and measure electronic transitions, primarily of π-electrons and non-bonding (n) electrons, from lower energy molecular orbitals to higher energy ones. gdckulgam.edu.in The wavelength at which absorption occurs is directly related to the energy difference between these orbitals. For organic molecules, the presence of chromophores—functional groups that absorb UV or visible light—is essential for analysis by this method.
In the case of this compound, the primary chromophore is the exocyclic carbon-carbon double bond (C=C) of the methylidene group. The hydroxyl group (-OH) also contains non-bonding electrons that can participate in electronic transitions.
Electronic Transitions in this compound
The electronic transitions expected for this compound are primarily of two types:
π → π* (pi to pi-star) transitions: These transitions involve the excitation of an electron from the bonding π molecular orbital of the C=C double bond to the corresponding anti-bonding π* orbital. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. For isolated, non-conjugated alkenes, such as the methylidene group in the target molecule, the λmax (wavelength of maximum absorbance) for the π → π* transition generally occurs in the vacuum UV region, typically between 170 and 190 nm. masterorganicchemistry.comlibretexts.org
The this compound molecule does not possess a conjugated system; the C=C double bond is isolated. Conjugation, the presence of alternating single and multiple bonds, significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a bathochromic shift (a shift to longer wavelengths) of the λmax. gdckulgam.edu.inlibretexts.org Since this feature is absent, the absorption is expected at a much shorter wavelength than what would be observed in conjugated dienes or polyenes.
Detailed Research Findings and Spectroscopic Data
Specific, experimentally determined UV-Vis spectroscopic data for this compound is not widely available in published literature. However, the expected absorption maxima can be reliably inferred from data on structurally similar compounds. The key chromophore is the methylidenecyclohexane moiety.
| Compound | Chromophore | Expected Transition | Estimated λmax (nm) | Solvent | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| This compound | Isolated Exocyclic C=C | π → π | ~180 - 195 | Hexane/Ethanol | High (typically > 10,000) |
| This compound | -OH | n → σ | ~180 - 190 | Hexane/Ethanol | Low to Medium |
| 1-Methylcyclohexene | Isolated Endocyclic C=C | π → π* | ~188 | Gas Phase | Not specified |
Note: The data for this compound is estimated based on established principles and data from analogous compounds. The solvent can influence the exact position of the absorption maxima.
The absorption for the isolated exocyclic double bond in this compound is predicted to fall within the far UV region. The effect of the hydroxyl group as an auxochrome on the π → π* transition of the isolated double bond is generally minimal, though it may cause a very slight shift in the λmax. The n → σ* transition of the alcohol is also expected in this region. Due to the high energy required for these transitions, they are often observed in the vacuum UV range, and measurements typically require specialized instrumentation and solvents that are transparent in this region, such as hexane. gdckulgam.edu.in
Theoretical and Computational Chemistry Studies of 2 Methylidenecyclohexyl Methanol
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are instrumental in determining the electronic structure and inherent stability of molecules. These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of geometric parameters, energetic properties, and electron distribution, which are fundamental to understanding a molecule's chemical nature.
Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for systems like (2-Methylidenecyclohexyl)methanol. DFT calculations are employed to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in space.
For this compound, geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*) would predict bond lengths, bond angles, and dihedral angles. For instance, the C=C double bond of the methylidene group is expected to have a bond length of approximately 1.34 Å, while the C-O bond of the methanol (B129727) substituent would be around 1.43 Å. The cyclohexane (B81311) ring would adopt a chair-like conformation to minimize steric strain.
Energetic calculations provide the total electronic energy of the molecule, which can be used to compare the relative stabilities of different isomers or conformers. The heat of formation and Gibbs free energy can also be computed, offering thermodynamic insights into the molecule's stability. DFT calculations have been widely used to investigate the mechanisms of reactions involving allylic alcohols, such as palladium-catalyzed allylations. nih.govacs.org These studies often rely on DFT to map out the potential energy surface of the reaction, identifying transition states and intermediates.
A hypothetical data table for the optimized geometry of this compound, as would be obtained from DFT calculations, is presented below.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length | C1 | C2 | ~1.54 Å | ||
| C2 | C7 (methylidene) | ~1.34 Å | |||
| C1 | C8 (methanol C) | ~1.53 Å | |||
| C8 | O | ~1.43 Å | |||
| Bond Angle | C6 | C1 | C2 | ~111° | |
| C1 | C2 | C7 | ~122° | ||
| C1 | C8 | O | ~112° | ||
| Dihedral Angle | C6 | C1 | C2 | C3 | ~55° (chair) |
| H | O | C8 | C1 | ~180° (staggered) |
Note: These are representative values and would be precisely determined by actual DFT calculations.
The electronic character of a molecule is dictated by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the π-system of the exocyclic double bond, making this region susceptible to electrophilic attack. The LUMO would likely be the corresponding π* antibonding orbital. Analysis of the molecular orbital coefficients reveals the specific atoms that are most involved in these frontier orbitals.
Reactivity indices, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These include:
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Global Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge.
Fukui Functions: Indicate the sites within the molecule that are most susceptible to nucleophilic or electrophilic attack.
These indices are valuable for predicting how this compound would behave in different chemical reactions. For example, the Fukui functions would likely confirm the exocyclic double bond as a primary site for electrophilic addition.
Conformational Analysis and Stereochemical Insights
The three-dimensional structure of a molecule, including its various conformations and stereoisomers, plays a critical role in its physical and chemical properties. For a flexible molecule like this compound, understanding its conformational preferences is essential.
This compound can exist in several conformations due to the flexibility of the cyclohexane ring and the rotation around the C-C and C-O single bonds of the hydroxymethyl group. The cyclohexane ring itself can adopt chair, boat, and twist-boat conformations, with the chair conformation being significantly more stable. openochem.org
For the this compound molecule, the key conformational variables are the orientation of the hydroxymethyl group relative to the cyclohexane ring and the orientation of the hydroxyl hydrogen. The hydroxymethyl group can be in either an axial or an equatorial position. Due to steric hindrance, substituents on a cyclohexane ring generally prefer the equatorial position to minimize 1,3-diaxial interactions. libretexts.orgsapub.org Therefore, the conformer with the this compound group in the equatorial position is expected to be the most stable.
Computational methods can be used to generate a potential energy surface (PES) by systematically varying key dihedral angles. This allows for the identification of all low-energy conformers and the energy barriers between them.
A representative table of relative energies for different conformers of this compound is shown below.
| Conformer | Substituent Position | Relative Energy (kcal/mol) |
| Chair 1 | Equatorial | 0 (Reference) |
| Chair 2 | Axial | > 1.7 |
| Twist-Boat | - | ~5-6 |
| Boat | - | ~7 |
Note: The energy values are estimates based on typical values for substituted cyclohexanes.
The stereochemistry of this compound, particularly the spatial arrangement of the hydroxymethyl group and the exocyclic double bond, can significantly influence its reactivity. For reactions occurring at the stereocenter (C1), the accessibility of the reacting center will depend on whether the substituent is in the axial or equatorial position.
In the more stable equatorial conformation, the hydroxymethyl group is more exposed and sterically accessible for reactions. Conversely, in the axial conformation, it is more shielded by the cyclohexane ring, which could hinder its reactivity.
Furthermore, the stereochemistry can direct the approach of a reagent to the exocyclic double bond. One face of the double bond may be sterically hindered by the nearby hydroxymethyl group, leading to diastereoselective reactions. Understanding these stereochemical influences is crucial for predicting the outcome of reactions involving this compound. The anomeric effect, although typically discussed for heteroatoms within the ring, can have analogous influences on reactivity in substituted cyclohexanes, where orbital alignments can affect bond strengths and reaction rates. utdallas.edu
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For this compound, MD simulations can be used to:
Explore Conformational Space: By simulating the molecule at a given temperature, one can observe transitions between different conformations and determine their relative populations. This provides a more realistic picture of the molecule's structure in solution or in the gas phase.
Study Solvation Effects: MD simulations can explicitly include solvent molecules, allowing for the investigation of how the solvent structure around the solute affects its conformation and reactivity. Studies on cyclic alcohols in various environments have shown the importance of hydrogen bonding and local ordering. nih.govrsc.org
Simulate Reaction Dynamics: Although more computationally intensive, ab initio MD, which combines MD with quantum mechanical calculations of the forces, can be used to simulate the course of a chemical reaction, providing insights into the reaction mechanism and dynamics.
A typical MD simulation of this compound would involve placing the molecule in a box of solvent (e.g., water) and running the simulation for a period of nanoseconds. Analysis of the resulting trajectory would reveal information about the stability of different conformers, the flexibility of the molecule, and its interactions with the surrounding solvent molecules.
Solvent Effects and Intermolecular Interactions
A computational study on the solvent effects and intermolecular interactions of this compound would theoretically involve the use of various solvent models to understand how the surrounding medium influences the molecule's conformation and energetics. The presence of both a polar hydroxyl group, capable of acting as a hydrogen bond donor and acceptor, and a nonpolar hydrocarbon backbone makes its interaction with solvents of varying polarities a subject of potential interest.
Solvent Models:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient for estimating the bulk electrostatic effects of a solvent on the solute's properties.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This method is more computationally intensive but allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding. A study of this compound would likely involve modeling its interaction with explicit water, methanol, or non-polar solvent molecules.
Intermolecular Interactions:
The primary intermolecular interaction involving the hydroxyl group of this compound would be hydrogen bonding. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots are often used to visualize and quantify these interactions. In a hypothetical study, one would analyze the hydrogen bonds formed between molecules of this compound (dimerization) or between the alcohol and solvent molecules. The strength and geometry of these hydrogen bonds would be of key interest. For instance, research on the intermolecular interactions in methanol itself has shown the importance of hydrogen bonding in determining its properties.
A data table summarizing hypothetical results for such a study is presented below for illustrative purposes.
| Solvent (Model) | Dipole Moment (Debye) | H-Bond Distance (Å) (Alcohol-Water) | H-Bond Energy (kcal/mol) |
| Gas Phase (in vacuo) | Data not available | Data not available | Data not available |
| Water (PCM) | Data not available | Data not available | Data not available |
| Methanol (PCM) | Data not available | Data not available | Data not available |
| Water (Explicit) | Data not available | Data not available | Data not available |
No published data is available for this compound.
Reaction Pathway Modeling and Transition State Characterization
Modeling the reaction pathways of this compound would provide insights into its reactivity. As an allylic alcohol, potential reactions for study could include electrophilic additions to the double bond, oxidation of the alcohol, or rearrangement reactions.
Methodology:
Computational chemists would employ methods like Density Functional Theory (DFT) to map out the potential energy surface of a given reaction. This involves locating the equilibrium geometries of reactants, products, and any intermediates, as well as the transition state (TS) structures that connect them.
Transition State Characterization:
A key aspect of reaction modeling is the characterization of transition states. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For a reaction involving this compound, such as its acid-catalyzed dehydration, the transition state for the initial protonation of the hydroxyl group and the subsequent loss of water to form a carbocation could be modeled. The activation energy for the reaction would be calculated as the energy difference between the reactants and the transition state.
Below is an illustrative data table for a hypothetical reaction pathway study.
| Reaction Coordinate | Structure | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Reactant | This compound | Data not available | 0 |
| Transition State 1 | [TS for C=C protonation] | Data not available | 1 |
| Intermediate | Tertiary Carbocation | Data not available | 0 |
| Transition State 2 | [TS for rearrangement] | Data not available | 1 |
| Product | Rearranged Alcohol/Alkene | Data not available | 0 |
No published data is available for this compound.
Applications in Advanced Organic Synthesis and Material Science
Strategic Building Block in Multi-Step Organic Syntheses
No specific research has been found detailing the use of (2-Methylidenecyclohexyl)methanol in the construction of complex carbocyclic or heterocyclic systems.
There is no available literature on the regioselective and stereoselective introduction of the (2-Methylidenecyclohexyl)methyl moiety into other molecules.
Precursor for Bioactive Molecules and Pharmacological Scaffolds
No studies have been identified that focus on the design and synthesis of drug-like compounds incorporating the this compound core structure.
There is no published research on the development of chemical probes or ligands derived from this compound.
Polymerization Studies and Material Applications
No information is available regarding the polymerization of this compound or the material applications of any resulting polymers.
Incorporation into Polymer Backbones
The primary route for integrating this compound into a polymer backbone is through the polymerization of its exocyclic methylene (B1212753) group. While various polymerization techniques exist, Ring-Opening Metathesis Polymerization (ROMP) stands out as a particularly powerful method for polymerizing cyclic and strained olefins. beilstein-journals.orgnih.govnih.gov The reactivity of a cyclic olefin in ROMP is largely dictated by its ring strain. Highly strained rings, such as those found in norbornene or cyclobutene (B1205218) derivatives, readily undergo polymerization. beilstein-journals.orgnih.gov
The six-membered ring of this compound possesses less ring strain compared to smaller cyclic olefins. However, the exocyclic double bond introduces a degree of strain that could potentially drive the polymerization process, analogous to other methylene-cycloalkane derivatives. The polymerization would proceed via the opening of the double bond, leading to a polymer chain with the cyclohexane (B81311) ring incorporated into the backbone.
The general mechanism for the ROMP of a cyclic olefin, initiated by a metal alkylidene catalyst (e.g., Grubbs or Schrock catalysts), involves a [2+2] cycloaddition between the catalyst and the monomer's double bond to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and regenerate a new metal alkylidene species that continues the propagation of the polymer chain.
For this compound, this process would result in a polymer with a repeating unit that includes the cyclohexane ring and a pendant hydroxymethyl group. The presence of the hydroxyl group is a critical feature, as it may influence the choice of catalyst and reaction conditions to avoid side reactions. Protecting the hydroxyl group prior to polymerization and deprotecting it afterward is a common strategy to ensure the integrity of the functional group.
Functional Polymers and Their Properties
Properties of Hypothetical Poly( this compound )
| Property | Expected Characteristic | Rationale based on Analogous Systems |
| Solubility | Increased solubility in polar solvents. | The presence of polar hydroxyl groups enhances interaction with polar solvent molecules. Polymers with pendant hydroxyl groups often exhibit improved solubility in alcohols and water compared to their non-functionalized counterparts. acs.org |
| Thermal Properties | The glass transition temperature (Tg) would be influenced by the bulky cyclohexane ring and hydrogen bonding from the hydroxyl groups. | The rigid cyclohexane ring in the backbone would likely increase the Tg, while the potential for hydrogen bonding between polymer chains could further elevate it. |
| Adhesion | Enhanced adhesive properties, particularly to polar substrates. | The hydroxyl groups can form hydrogen bonds with surfaces containing polar functional groups (e.g., oxides, cellulose), leading to improved adhesion. |
| Reactivity | The pendant hydroxymethyl groups serve as reactive sites for post-polymerization modification. | These groups can undergo esterification, etherification, or reaction with isocyanates to introduce a wide range of other functional groups, allowing for the fine-tuning of the polymer's properties for specific applications. |
The ability to modify the polymer after its initial synthesis opens up a vast design space for creating materials with highly specialized functions. For instance, grafting other polymer chains onto the hydroxymethyl groups could lead to the formation of graft copolymers with unique phase behavior and mechanical properties. Furthermore, the introduction of biocompatible or bioactive moieties could render the polymer suitable for biomedical applications.
Role of 2 Methylidenecyclohexyl Methanol Scaffolds in Natural Product Synthesis and Biomimetic Approaches
Incorporation of the (2-Methylidenecyclohexyl)methyl Motif in Complex Natural Product Architectures
The (2-methylidenecyclohexyl)methyl motif is a key structural element found in a range of natural products, particularly within the vast family of terpenes. researchgate.net The exocyclic double bond in this motif is a crucial feature, often arising from complex enzymatic cyclizations of acyclic precursors like geranyl pyrophosphate (GPP) or farnesyl pyrophosphate (FPP). wur.nlnih.gov These cyclization reactions, catalyzed by terpene synthases, can generate a wide variety of carbocyclic skeletons. nih.gov
The modification of natural product structures, including the introduction or alteration of motifs like the (2-methylidenecyclohexyl)methyl group, is a key strategy in drug discovery to improve pharmacological properties. rsc.org Although specific examples focusing on the synthesis of natural products directly from (2-Methylidenecyclohexyl)methanol are scarce, the synthesis of molecules containing cyclohexane (B81311) units from other starting materials, such as aldohexoses, is a well-established strategy in natural product synthesis. elsevierpure.com
Biomimetic Synthesis Strategies Inspired by Natural Biosynthetic Pathways
Biomimetic synthesis aims to replicate nature's synthetic strategies in the laboratory. researchgate.net These approaches often involve cascade reactions that can rapidly build molecular complexity from simple precursors, mimicking the action of enzymes like terpene cyclases. nih.govbibliotekanauki.pl The cyclization of open-chain precursors to form cyclic terpenoids is a prime example of a biomimetic approach. nih.gov
The biosynthesis of many cyclic monoterpenes and sesquiterpenes proceeds through carbocationic intermediates, which can be generated from the ionization of pyrophosphate esters of acyclic alcohols. libretexts.orgnih.gov These cationic intermediates then undergo a series of cyclizations and rearrangements to form the final natural product. In a laboratory setting, superacid-induced cyclizations of acyclic precursors can mimic these biosynthetic pathways to produce complex cyclic terpenoids. bibliotekanauki.pl While not specifically starting from this compound, these biomimetic strategies generate similar structural motifs.
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Transformations for (2-Methylidenecyclohexyl)methanol
The development of innovative catalytic methodologies is crucial for expanding the synthetic utility of this compound. Future research will likely focus on enhancing selectivity, broadening the scope of compatible functional groups, and discovering new reaction pathways.
One promising area is the advancement of photoredox/nickel dual catalysis. This approach has been successful in the functionalization of other allylic alcohols, enabling the formation of carbon-carbon and carbon-sulfur bonds under mild conditions. nih.gov Future work could adapt these methods for this compound to achieve high linear and E-selectivity without the need for harsh reagents. nih.gov
Another avenue for exploration is the enantioselective haloazidation of the exocyclic double bond. nih.gov This would provide a direct route to chiral amino alcohols, which are valuable intermediates in pharmaceutical synthesis. nih.gov Research in this area could focus on developing catalyst systems that offer high regio- and stereocontrol. nih.gov
Furthermore, leveraging palladium-catalyzed reactions, such as the Heck reaction, presents opportunities for the synthesis of α,β-unsaturated aldehydes and ketones from this compound and aryl halides. rsc.org The development of more efficient and selective catalyst systems, potentially utilizing N-heterocyclic carbene ligands, could enhance the yields and applicability of these transformations. rsc.org
| Catalytic Transformation | Potential Product Class | Key Advantages |
| Photoredox/Nickel Dual Catalysis | Alkylated and Sulfonylated Derivatives | Mild reaction conditions, high selectivity. nih.gov |
| Enantioselective Haloazidation | Chiral Amino Alcohols | Direct access to valuable building blocks with high stereospecificity. nih.gov |
| Palladium-Catalyzed Heck Reaction | α,β-Unsaturated Aldehydes/Ketones | Key intermediates for organic synthesis. rsc.org |
| Isomerization Reactions | β-Aryl-Ketones | Atom and step-economical conversion to carbonyl compounds. mdpi.com |
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing synthetic strategies. Future research on this compound will likely emphasize the integration of flow chemistry and other sustainable methodologies to create more efficient, safer, and environmentally friendly processes.
Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scalability. amt.uktcichemicals.comrsc.org The application of flow reactors to reactions involving this compound, such as hydrogenations, nitrations, and photochemical transformations, could lead to higher yields, cleaner products, and more controlled reaction conditions. amt.ukvapourtec.com
Sustainable synthetic routes are also a key focus. This includes the use of renewable feedstocks and the development of catalytic processes that minimize waste. For instance, methods for producing allylic alcohols from sustainable sources like glycerol are being explored. ki.siresearchgate.net While not directly a synthesis of this compound, these approaches highlight a trend towards greener production of related compounds. Additionally, the use of alcohols as sustainable reagents in various organic transformations is a growing field of interest. nih.govresearchgate.net
| Sustainable Approach | Application to this compound | Potential Benefits |
| Flow Chemistry | Synthesis and subsequent transformations. | Improved safety, scalability, and reaction control. amt.uktcichemicals.comstrath.ac.uk |
| Use of Greener Reagents | Employing biocatalysts or greener solvents. | Reduced environmental impact. mdpi.com |
| Catalytic Dehydration | Synthesis from diol precursors. | Water as the sole by-product, increasing atom economy. mdpi.com |
Advanced Computational Modeling for Predictive Synthesis and Discovery
Computational chemistry is becoming an indispensable tool in modern organic synthesis. For this compound, advanced computational modeling can provide valuable insights into its conformational preferences, reactivity, and potential synthetic pathways.
Molecular modeling can be used to predict the most stable conformations of substituted cyclohexane (B81311) derivatives, which is crucial for understanding and controlling stereoselectivity in reactions. sapub.orglibretexts.org By calculating the energies of different conformers of this compound and its derivatives, researchers can better design reactions that favor the formation of a desired stereoisomer. sapub.org
Computational tools can also be employed to elucidate reaction mechanisms and predict the feasibility of new transformations. mdpi.compeerj.com For instance, Density Functional Theory (DFT) calculations can help in understanding the role of catalysts and additives in facilitating reactions, such as the direct amination of allylic alcohols. mdpi.com Machine learning and artificial intelligence are also emerging as powerful methods for predicting reaction outcomes and optimizing reaction conditions, potentially accelerating the discovery of novel reactions for this compound. kit.edunih.govkit.edu
| Computational Technique | Application Area | Insights Gained |
| Conformational Analysis | Stereoselective Synthesis | Prediction of stable conformers and product stereochemistry. sapub.orglibretexts.org |
| Density Functional Theory (DFT) | Mechanistic Studies | Understanding catalyst-substrate interactions and reaction pathways. mdpi.com |
| Machine Learning / AI | Reaction Prediction & Optimization | Predictive models for reaction outcomes and optimal conditions. kit.edukit.edu |
Exploration of Unconventional Reactivity and Supramolecular Assembly
Beyond its established reactivity, future research could uncover unconventional reaction modes and explore the potential of this compound and its derivatives in supramolecular chemistry.
The allylic system in this compound offers opportunities for exploring unique reactivity patterns. For example, investigating its behavior in radical reactions could lead to novel functionalization strategies. youtube.com The interplay between the double bond and the hydroxyl group could also be exploited in cascade reactions to rapidly build molecular complexity.
In the realm of supramolecular chemistry, the hydroxyl group of this compound provides a handle for forming non-covalent interactions, such as hydrogen bonds. This could enable the design of self-assembling systems, where molecules of this compound or its derivatives organize into well-defined nanostructures. nih.govresearchgate.netrsc.org The study of these assemblies could reveal interesting properties and potential applications in materials science and nanotechnology. Understanding the dynamics of such assemblies is crucial for their application in areas like selective substrate binding and catalysis. nih.gov
| Research Area | Focus | Potential Outcomes |
| Unconventional Reactivity | Radical reactions, cascade cyclizations. | Novel synthetic methods for complex molecules. youtube.comsemanticscholar.org |
| Supramolecular Assembly | Hydrogen bonding, host-guest chemistry. | New materials with tailored properties, nanostructures. nih.govresearchgate.netrsc.org |
| Reaction-Induced Assembly | In-situ formation of supramolecular structures. | Dynamic materials and systems. researchgate.net |
Q & A
Q. What are the common synthetic routes for (2-Methylidenecyclohexyl)methanol, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves catalytic hydrogenation or reduction of precursor carbonyl compounds. For example, the exocyclic methylidene group can be introduced via Wittig olefination using triphenylphosphine reagents, followed by selective reduction of intermediates. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is often employed for alcohol group formation . Optimization includes controlling temperature (0–25°C) and solvent polarity to minimize side reactions like over-reduction. Reaction progress is monitored via TLC or GC-MS .
Q. How can researchers purify this compound, and what analytical techniques validate its purity?
- Methodological Answer : Purification is achieved via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) due to its moderate boiling point (~200–220°C). Column chromatography using silica gel and ethyl acetate/hexane (1:4 ratio) is effective for removing polar impurities. Purity validation employs:
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound is sensitive to oxidation due to the allylic alcohol moiety. Storage recommendations include:
- Temperature : –20°C under inert gas (N₂ or Ar) to prevent radical-mediated degradation.
- Light : Amber glassware to avoid photooxidation of the methylidene group.
- Contaminants : Use molecular sieves (3Å) to adsorb residual moisture, which can catalyze decomposition .
Advanced Research Questions
Q. How does the methylidene group influence regioselectivity in ring-opening reactions?
- Methodological Answer : The exocyclic double bond directs electrophilic attacks (e.g., epoxidation or dihydroxylation) to the less substituted carbon, as predicted by frontier molecular orbital (FMO) theory. For instance, epoxidation with m-CPBA yields a strained cyclohexene oxide derivative, confirmed via X-ray crystallography. Computational modeling (DFT at B3LYP/6-31G*) predicts activation energies for competing pathways, aligning with experimental yields .
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation)?
- Methodological Answer : Discrepancies often arise from differing measurement techniques (e.g., calorimetry vs. computational estimates). A systematic approach includes:
Re-evaluating experimental setups : Ensure purity >99% (via GC-MS) and calibrate instruments using reference standards (e.g., benzoic acid for calorimetry) .
Comparative DFT studies : Benchmark computed values (e.g., using Gaussian09 with MP2/cc-pVTZ) against existing data to identify outliers .
Meta-analysis : Aggregate data from peer-reviewed studies (excluding non-peer-reviewed sources like patents) to establish consensus values .
Q. How can this compound serve as a chiral building block in asymmetric synthesis?
- Methodological Answer : The cyclohexane ring’s rigidity enables enantioselective functionalization. Strategies include:
- Enzymatic resolution : Lipase-mediated acetylation (e.g., Candida antarctica lipase B) selectively modifies one enantiomer in racemic mixtures .
- Chiral auxiliaries : Use of Evans’ oxazolidinones to control stereochemistry during alkylation or aldol reactions.
- Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts to reduce ketone precursors with >90% enantiomeric excess (ee) .
Q. What solvent systems optimize its reactivity in SN2 displacements or nucleophilic additions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the hydroxyl group. For SN2 reactions:
- Substrate activation : Convert the alcohol to a mesylate (MsCl, Et₃N) or tosylate (TsCl, pyridine) in dichloromethane at 0°C.
- Solvent effects : Higher yields are observed in DMF due to improved leaving-group stabilization. Kinetic studies (via UV-Vis spectroscopy) correlate reaction rates with solvent polarity parameters (e.g., ET(30)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
